molecular formula C29H46O3 B1260164 4alpha-Carboxy-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol

4alpha-Carboxy-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol

Cat. No. B1260164
M. Wt: 442.7 g/mol
InChI Key: MYWAIWDQTCHPTH-LJAIZBFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4beta-Methylzymosterol-4alpha-carboxylic acid, also known as 4alpha-carboxy-4beta-methyl-zymosterol or 4a-carboxy-4b-methyl-5a-cholesta-8, 24-dien-3b-ol, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. 4beta-Methylzymosterol-4alpha-carboxylic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4beta-methylzymosterol-4alpha-carboxylic acid is primarily located in the membrane (predicted from logP) and cytoplasm. 4beta-Methylzymosterol-4alpha-carboxylic acid exists in all eukaryotes, ranging from yeast to humans. 4beta-Methylzymosterol-4alpha-carboxylic acid can be biosynthesized from zymosterol.
4beta-methylzymosterol-4alpha-carboxylic acid is a 3beta-sterol that consists of 4beta-methylzymosterol in which the 4alpha-hydrogen is replaced by a carboxy group. It has a role as a Saccharomyces cerevisiae metabolite and a mouse metabolite. It derives from a zymosterol. It is a conjugate acid of a 4beta-methylzymosterol-4alpha-carboxylate.

Scientific Research Applications

Chemical Synthesis and Properties

  • Chemical Synthesis : The chemical synthesis of related sterols, including 4alpha-methyl and 4beta-methyl isomers, has been described, highlighting the diverse chemical processes used to produce these compounds. The sterols synthesized show important variations in their molecular structures, indicating the breadth of chemical derivatives possible from this base compound (Knapp & Schroepfer, 1975).

Biological Activity

  • Biosynthesis in Bacteria : Studies on Methylococcus capsulatus have identified 4,4-dimethyl and 4alpha-methyl sterols, indicating that this bacterium synthesizes sterols similar to 4alpha-Carboxy-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol, providing insights into microbial sterol biosynthesis (Bouvier et al., 1976).

Chromatographic Analysis

  • High-Performance Thin-Layer Chromatography : A method using high-performance thin-layer chromatography for analyzing sterols closely related to the target compound was developed, demonstrating the utility of chromatographic techniques in the qualitative and quantitative analysis of similar sterols (Pandey et al., 2007).

Meiotic Activation

  • Activation of Meiosis : Certain sterols, including those structurally similar to 4alpha-Carboxy-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol, have been reported to activate meiosis in mouse oocytes, indicating their potential biological significance in reproductive processes (Ruan et al., 1998).

Mass Spectral Analysis

  • Mass Spectral Fragmentation : The mass spectral analysis of C-4alpha- and C-4beta-alkylated sterols has been conducted, providing essential data for understanding the mass spectral properties of similar compounds (Knapp et al., 1976).

properties

Product Name

4alpha-Carboxy-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol

Molecular Formula

C29H46O3

Molecular Weight

442.7 g/mol

IUPAC Name

(3S,4S,5R,10S,13R,14R,17R)-3-hydroxy-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-4-carboxylic acid

InChI

InChI=1S/C29H46O3/c1-18(2)8-7-9-19(3)21-11-12-22-20-10-13-24-28(5,23(20)14-16-27(21,22)4)17-15-25(30)29(24,6)26(31)32/h8,19,21-22,24-25,30H,7,9-17H2,1-6H3,(H,31,32)/t19-,21-,22+,24-,25+,27-,28-,29+/m1/s1

InChI Key

MYWAIWDQTCHPTH-LJAIZBFVSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)C(=O)O)O)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C(=O)O)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4alpha-Carboxy-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol
Reactant of Route 2
4alpha-Carboxy-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol
Reactant of Route 3
4alpha-Carboxy-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol
Reactant of Route 4
4alpha-Carboxy-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol
Reactant of Route 5
4alpha-Carboxy-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol
Reactant of Route 6
4alpha-Carboxy-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol

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